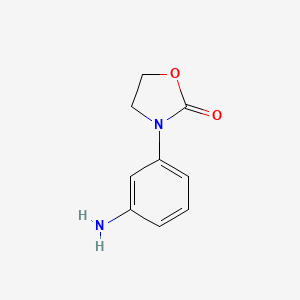

3-(3-Aminophenyl)-1,3-oxazolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-aminophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-7-2-1-3-8(6-7)11-4-5-13-9(11)12/h1-3,6H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGIHVFCZIFYHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649591 | |

| Record name | 3-(3-Aminophenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34232-43-4 | |

| Record name | 3-(3-Aminophenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-aminophenyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the 1,3 Oxazolidin 2 One Ring System in Heterocyclic Chemistry

The 1,3-oxazolidin-2-one nucleus is a prominent five-membered heterocycle that is considered a "privileged scaffold" in synthetic and medicinal chemistry. researchgate.netnih.gov Its significance stems from its presence in a wide array of pharmacologically active compounds and its utility as a versatile synthetic intermediate. nih.gov

A primary area where the oxazolidinone ring has had a major impact is in the development of antibacterial agents. nih.gov This class of compounds is effective against multi-resistant gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov The first clinically approved drug from this class, Linezolid, features the oxazolidinone ring as its core pharmacophore. nih.govnih.gov Since its approval, numerous analogues have been developed, with some reaching advanced clinical trials for treating drug-resistant infections. nih.govresearchgate.net The oxazolidinone ring can act as a bioisostere of functional groups like carbamates and ureas, offering enhanced metabolic and chemical stability, which are desirable drug-like characteristics. nih.govresearchgate.net

Beyond its role in pharmaceuticals, the 1,3-oxazolidin-2-one ring is extensively used as a chiral auxiliary in asymmetric synthesis. researchgate.net Enantiomerically pure oxazolidinones, often referred to as Evans auxiliaries, are employed to control the stereochemical outcome of various carbon-carbon bond-forming reactions, such as alkylations, cycloadditions, and aldol (B89426) condensations. wikipedia.orgresearchgate.net The predictable stereocontrol exerted by the chiral scaffold allows for the synthesis of complex natural products and other optically active molecules. researchgate.net The construction of the oxazolidinone ring itself is well-established, with numerous synthetic methods available, including palladium-catalyzed cyclizations, rearrangements of specific carbamates, and reactions starting from amino alcohols. organic-chemistry.orgmdpi.com

Unique Chemical Reactivity Conferred by the 3 3 Aminophenyl Substituent

The defining feature of 3-(3-aminophenyl)-1,3-oxazolidin-2-one is the primary aromatic amine (-NH₂) attached to the phenyl ring at the meta-position. This functional group is a primary site of chemical reactivity, allowing the compound to serve as a versatile building block for a variety of derivatives. The amine confers nucleophilic properties and can undergo a range of well-established chemical transformations.

One of the most significant reactions of primary aromatic amines is diazotization. nih.gov This process involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). unb.ca This reaction converts the amino group into a highly reactive diazonium salt. The resulting diazonium salt of this compound can then be used in subsequent coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds. nih.govscispace.com Azo dyes are the largest class of synthetic colorants used in industries ranging from textiles to printing. nih.govtarjomeplus.com

In addition to forming azo dyes, the amino group can participate in other fundamental organic reactions. It can be acylated by reacting with acid chlorides or anhydrides to form amides, or it can react with sulfonyl chlorides to produce sulfonamides. These reactions provide a straightforward method for attaching the 3-(1,3-oxazolidin-2-one)phenyl moiety to other molecular scaffolds, a common strategy in the development of new chemical entities.

Research Trajectories Involving the 3 3 Aminophenyl 1,3 Oxazolidin 2 One Scaffold

General Strategies for Oxazolidinone Ring Construction

The formation of the 1,3-oxazolidin-2-one ring is a cornerstone of this synthesis. Several general methods are employed in organic chemistry for the construction of this heterocyclic system, which can be adapted for the preparation of 3-(3-nitrophenyl)-1,3-oxazolidin-2-one (B1416561) from suitable starting materials.

Cyclization of Amino Alcohols with Carbonylating Agents

A prevalent and direct method for forming the oxazolidinone ring is the intramolecular cyclization of a β-amino alcohol with a carbonylating agent. In the context of synthesizing the nitro precursor, the key starting material would be 2-((3-nitrophenyl)amino)ethan-1-ol. This amino alcohol can be prepared via the nucleophilic substitution of a suitable starting material, such as 1-chloro-3-nitrobenzene, with ethanolamine.

Once the amino alcohol is obtained, it can be treated with various carbonylating agents to effect ring closure. Phosgene (COCl₂) and its safer liquid equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate), are highly effective reagents for this transformation. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. Other carbonylating agents, such as diethyl carbonate, can also be used, often requiring more forcing conditions like high temperatures. This method is advantageous due to the ready availability of various carbonylating agents.

Ring-Closing Reactions Involving Isocyanates or Analogues

An alternative strategy for constructing the oxazolidinone ring involves the reaction of an isocyanate with a suitable three-carbon component. For the synthesis of 3-(3-nitrophenyl)-1,3-oxazolidin-2-one, the corresponding 3-nitrophenyl isocyanate would be a key reactant. This isocyanate can be reacted with a C2 synthon, such as ethylene (B1197577) oxide. This reaction, often catalyzed by Lewis acids or bases, proceeds via the nucleophilic attack of the isocyanate nitrogen on one of the epoxide carbons, followed by intramolecular cyclization. Isocyanates are known to be reactive and can participate in various cycloaddition reactions, making this a viable, though potentially less common, route. reddit.com

Cycloaddition Reactions (e.g., Aziridines with Carbon Dioxide, Epoxides)

[3+2] Cycloaddition reactions offer an atom-economical approach to the synthesis of five-membered rings like oxazolidinones. One such strategy involves the reaction of an N-substituted aziridine (B145994) with carbon dioxide (CO₂). For the target precursor, this would entail the use of 1-(3-nitrophenyl)aziridine as the starting material. This reaction is typically catalyzed by various metal complexes or organocatalysts and can be performed under relatively mild conditions. The direct utilization of CO₂ as a C1 building block is a significant advantage from a green chemistry perspective. researchgate.netgoogle.com

Another cycloaddition approach involves the reaction of epoxides with isocyanates, as mentioned previously. This can be viewed as a [3+2] cycloaddition where the epoxide acts as the three-atom component and the isocyanate as the two-atom component.

Convergent Synthesis via Reduction of Nitro-Precursors

The most direct and widely employed route to this compound is through the reduction of its nitro-substituted precursor, 3-(3-nitrophenyl)-1,3-oxazolidin-2-one. This precursor provides a stable platform for the oxazolidinone ring construction, with the nitro group being readily converted to the desired amine in the final step.

Catalytic Hydrogenation of 3-(Nitrophenyl)-1,3-oxazolidin-2-ones

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. This process involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out in a suitable solvent, such as ethanol, methanol, or ethyl acetate, under a hydrogen atmosphere. The pressure of hydrogen gas can range from atmospheric pressure to higher pressures, depending on the reactivity of the substrate and the activity of the catalyst. The temperature is also a critical parameter and is often optimized to achieve a reasonable reaction rate without promoting side reactions. This method is highly effective and generally provides the desired amine in high yield and purity, with water being the only byproduct. researchgate.netscispace.com

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |

| 5% Pd/C | Methanol | 40-50 | 1.1 | 2-4 | >95 |

| 5% Pt/C | Methanol | 60 | 10 | 3-5 | High |

| Raney Ni | Ethanol | 25-50 | 1-5 | 4-8 | High |

Note: The data in this table represents typical conditions for the catalytic hydrogenation of aromatic nitro compounds and may require optimization for the specific substrate, 3-(3-nitrophenyl)-1,3-oxazolidin-2-one.

Chemical Reduction Methods for Aromatic Nitro Groups (e.g., SnCl₂, Sodium Dithionite)

In addition to catalytic hydrogenation, several chemical reducing agents are effective for the conversion of aromatic nitro groups to amines. These methods are often preferred when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups or when specialized high-pressure equipment is unavailable.

Stannous Chloride (SnCl₂) Reduction:

Stannous chloride dihydrate (SnCl₂·2H₂O) in the presence of a strong acid, typically concentrated hydrochloric acid, is a classical and reliable method for the reduction of aromatic nitro compounds. The reaction is usually carried out in a protic solvent like ethanol. The mechanism involves the transfer of electrons from Sn(II) to the nitro group. A significant drawback of this method is the often challenging work-up procedure, which involves the removal of tin salts that precipitate upon neutralization. researchgate.netcommonorganicchemistry.comorganic-chemistry.org

Sodium Dithionite (B78146) (Na₂S₂O₄) Reduction:

Sodium dithionite is an inexpensive, safe, and effective reducing agent for aromatic nitro compounds. researchgate.net The reaction is typically performed in a biphasic solvent system, such as dichloromethane/water or ethyl acetate/water, often with the aid of a phase-transfer catalyst. Sodium dithionite is particularly useful for substrates that are sensitive to acidic conditions. The work-up is generally simpler compared to the stannous chloride method. organic-chemistry.orgrsc.org

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Key Considerations |

| SnCl₂·2H₂O / HCl | Ethanol | Reflux | 2-6 | Acidic conditions; work-up can be cumbersome due to tin salt precipitation. |

| Na₂S₂O₄ | Dichloromethane/Water | 25-40 | 1-4 | Mild conditions; suitable for acid-sensitive substrates; simpler work-up. |

Note: The data in this table represents typical conditions for the chemical reduction of aromatic nitro compounds and may require optimization for the specific substrate, 3-(3-nitrophenyl)-1,3-oxazolidin-2-one.

Synthetic Routes to this compound and its Precursors Explored

The synthesis of this compound, a key chemical intermediate, is achieved through various methodologies, including advanced nanocatalyst-mediated reduction strategies. The broader class of oxazolidinone derivatives, to which this compound belongs, can be synthesized through several stereoselective and chiral approaches, ensuring the desired enantiomeric purity crucial for many of its applications.

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one provides distinct signals corresponding to the protons on the aromatic ring and the aliphatic oxazolidinone ring. The aromatic protons of the 3-aminophenyl group typically appear in the downfield region of the spectrum, generally between 6.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. libretexts.org The substitution pattern on the benzene (B151609) ring dictates the specific chemical shifts and coupling patterns (multiplicity) of these protons.

The aliphatic protons on the oxazolidinone ring are located on the methylene (B1212753) carbons (C4 and C5). These protons are in different chemical environments due to their proximity to either the nitrogen or oxygen atom of the ring. The methylene protons adjacent to the nitrogen atom (N-CH₂) typically resonate at a different frequency than those adjacent to the oxygen atom (O-CH₂), which generally appear in the 3.3-4.5 ppm range. orgchemboulder.com The amino group (-NH₂) protons are often observed as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.5 - 7.5 | Multiplet (m) | 4H |

| Amino (-NH₂) | 3.5 - 5.0 | Broad Singlet (br s) | 2H |

| Oxazolidinone-CH₂ (C5-H) | 4.3 - 4.6 | Triplet (t) | 2H |

| Oxazolidinone-CH₂ (C4-H) | 3.9 - 4.2 | Triplet (t) | 2H |

Note: Predicted values are based on typical chemical shift ranges for the respective functional groups. orgchemboulder.compdx.edu

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. savemyexams.com The carbonyl carbon (C=O) of the oxazolidinone ring is highly deshielded and typically produces a signal in the far downfield region of the spectrum, often between 150 and 170 ppm. udel.edulibretexts.org

The carbons of the aromatic ring generally resonate in the 110-150 ppm range. libretexts.orgoregonstate.edu The carbon atom attached to the amino group and the carbon atom attached to the oxazolidinone nitrogen will have distinct chemical shifts from the other aromatic carbons. The two methylene carbons of the oxazolidinone ring will also show separate signals. The carbon adjacent to the ring oxygen (O-CH₂) is typically found further downfield (60-80 ppm) compared to the carbon adjacent to the ring nitrogen (N-CH₂) (40-55 ppm) due to the higher electronegativity of oxygen. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 155 - 165 |

| Aromatic (C-NH₂) | 145 - 150 |

| Aromatic (C-N) | 138 - 142 |

| Aromatic (C-H) | 110 - 130 |

| Oxazolidinone-CH₂ (C5) | 60 - 70 |

| Oxazolidinone-CH₂ (C4) | 40 - 50 |

Note: Predicted values are based on typical chemical shift ranges for the respective functional groups. oregonstate.edulibretexts.org

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are utilized. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton (¹H-¹H) coupling networks, for instance, to confirm the connectivity between the C4 and C5 methylene protons in the oxazolidinone ring.

Heteronuclear correlation techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the phenyl ring and the oxazolidinone ring, as well as the position of the carbonyl group. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₉H₁₀N₂O₂), the monoisotopic mass is 178.07423 Da. uni.lu In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 179.08151. uni.luuni.lu Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be detected. uni.lu

Tandem mass spectrometry (MS/MS) provides insight into the compound's structure through controlled fragmentation. researchgate.net The fragmentation of the oxazolidinone ring is a common pathway, which can involve the loss of small neutral molecules. nih.gov The fragmentation pattern helps to confirm the presence of the key structural motifs within the molecule. miamioh.edulibretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct/Ion | Predicted m/z |

| [M]⁺ | 178.07368 |

| [M+H]⁺ | 179.08151 |

| [M+Na]⁺ | 201.06345 |

| [M+K]⁺ | 217.03739 |

Source: Predicted data from PubChem. uni.lu

X-ray Diffraction Analysis for Solid-State Molecular Conformation

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. semanticscholar.orgmdpi.com This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

While the specific crystal structure for this compound is not widely published, studies on similar oxazolidinone derivatives show that the five-membered oxazolidinone ring is often nearly planar. researchgate.netmdpi.com X-ray analysis would confirm the planarity of the ring, the orientation of the 3-aminophenyl substituent relative to the oxazolidinone ring, and any intermolecular interactions, such as hydrogen bonding involving the amino group, that stabilize the crystal lattice.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. vscht.cz

The UV-Visible (UV-Vis) spectrum provides information about the electronic transitions within the molecule. mu-varna.bg Aromatic compounds like this compound are expected to show strong absorption in the UV region due to π → π* transitions within the benzene ring. The presence of the amino group, an auxochrome, can shift the absorption maxima to longer wavelengths (a bathochromic shift).

Table 4: Expected Characteristic IR Absorption Bands and UV-Vis Maxima

| Spectroscopy | Functional Group | Characteristic Absorption Range |

| IR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ |

| IR | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |

| IR | Aliphatic C-H Stretch | 2850 - 3000 cm⁻¹ |

| IR | C=O Stretch (Urethane/Carbamate) | 1740 - 1760 cm⁻¹ |

| IR | Aromatic C=C Stretch | 1500 - 1600 cm⁻¹ |

| IR | C-O Stretch | 1200 - 1300 cm⁻¹ |

| UV-Vis | Phenyl Ring (π → π*) | ~200-280 nm |

Note: IR data based on standard functional group absorption regions. vscht.czresearchgate.net UV-Vis data is an approximation based on the aminophenyl chromophore. nist.gov

IR for Functional Group Identification (e.g., C=O, N-H)

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The IR spectrum provides information about the vibrations of chemical bonds, and specific bonds absorb infrared radiation at characteristic frequencies. For this compound, the key functional groups are the cyclic carbamate (B1207046) (oxazolidinone ring), which includes a carbonyl group (C=O), and the primary aromatic amine (N-H) on the phenyl ring.

The analysis of the IR spectrum allows for the confirmation of the compound's core structure. The most significant absorption bands are associated with the stretching vibrations of the C=O and N-H bonds.

Carbonyl (C=O) Stretching: The oxazolidinone ring contains a cyclic carbamate functional group. The carbonyl (C=O) bond within this ring typically exhibits a strong, sharp absorption band in the region of 1750-1700 cm⁻¹. This absorption is characteristic of the five-membered ring structure. For comparison, the closely related compound 3-Phenyl-1,3-oxazolidin-2-one shows a prominent C=O stretching vibration in this range. nih.govnist.gov

N-H Stretching: The primary amine (-NH₂) attached to the phenyl ring gives rise to two distinct absorption bands in the 3500-3300 cm⁻¹ region. These bands correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of two peaks in this area is a clear indicator of a primary amine.

Other Characteristic Vibrations: Additional absorptions confirm other structural features. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-N stretching of the aromatic amine and the C-O stretching within the oxazolidinone ring also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹). For instance, a study on a thiazolidinone derivative, which has a similar ring structure, identified a C=O stretching vibration at 1713 cm⁻¹. scielo.org.za

The table below summarizes the expected characteristic IR absorption frequencies for this compound based on data from analogous structures.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Aromatic Amine | N-H Asymmetric Stretch | 3450 - 3350 | Medium |

| Primary Aromatic Amine | N-H Symmetric Stretch | 3350 - 3250 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Oxazolidinone Ring | C=O Stretch (Carbonyl) | 1750 - 1700 | Strong |

| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1450 | Medium |

| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |

| Oxazolidinone Ring | C-O Stretch | 1320 - 1000 | Strong |

UV-Vis for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is particularly useful for compounds containing chromophores—parts of a molecule that absorb light. In this compound, the primary chromophore is the aminophenyl group.

The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. The main electronic transitions observed in this molecule are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and other molecules with double bonds. The benzene ring in the aminophenyl group is responsible for strong π → π* absorptions.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (lone pair) to a π* antibonding orbital. The lone pair electrons on the nitrogen of the amino group and the oxygen and nitrogen atoms of the oxazolidinone ring can undergo these transitions. Typically, n → π* transitions are less intense than π → π* transitions.

The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of an aminobenzene derivative. For example, a study of p-anisidine, another aminobenzene derivative, reported absorption maxima (λmax) at 203.2, 234.6, and 299.8 nm. researchgate.net The presence of the oxazolidinone ring may cause slight shifts in these absorption bands.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Phenyl Ring | π → π | ~200-240 |

| Aminophenyl Group | π → π and n → π* | ~280-300 |

Beyond structural characterization, UV-Vis spectroscopy is a valuable tool for reaction monitoring . nih.gov Since many analytical techniques for oxazolidinones rely on HPLC coupled with UV-Vis detectors, it confirms the UV-active nature of these compounds. nih.gov For instance, in the synthesis of this compound, which may involve the reduction of a nitro-substituted precursor like 3-(3-Nitrophenyl)-1,3-oxazolidin-2-one (B1416561), the reaction progress can be followed spectroscopically. The nitro-substituted starting material will have a distinct UV-Vis spectrum from the amino-substituted product. By monitoring the disappearance of the reactant's absorption peak and the appearance of the product's peak over time, the reaction can be tracked to completion without the need for isolating intermediates. acs.org This method allows for real-time analysis of reaction kinetics and optimization of reaction conditions.

Computational and Theoretical Investigations of 3 3 Aminophenyl 1,3 Oxazolidin 2 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of 3-(3-Aminophenyl)-1,3-oxazolidin-2-one. These calculations can predict various molecular properties, including the energies of frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding the molecule's reactivity and electronic transitions.

The electronic properties of this compound can be calculated using methods like DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)). The distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters derived from these calculations. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -689.5 Hartree |

Note: These values are illustrative and would be obtained from specific quantum chemical software packages like Gaussian or NWChem. superfri.org

The MEP map would likely show regions of negative potential around the oxygen atoms of the carbonyl group and the nitrogen of the amino group, indicating their role as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amino group and the phenyl ring.

Conformational Analysis and Stereoelectronic Effects on Molecular Geometry

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the phenyl ring to the oxazolidinone nitrogen allows for different conformations. Conformational analysis aims to identify the most stable arrangement of the atoms in space.

Stereoelectronic effects play a crucial role in determining the preferred conformation. beilstein-journals.orgnih.gov These effects involve the interaction of electron orbitals. For instance, hyperconjugation, an interaction between filled and empty orbitals, can stabilize certain conformations. beilstein-journals.orgnih.gov In the case of this compound, the orientation of the phenyl ring relative to the oxazolidinone ring is influenced by stereoelectronic interactions between the lone pair of electrons on the oxazolidinone nitrogen and the π-orbitals of the phenyl ring, as well as by steric hindrance.

Computational methods can be used to calculate the energy of different conformers by systematically rotating the dihedral angle between the phenyl and oxazolidinone rings. The results of such a scan would reveal the global minimum energy conformation and any local minima.

Table 2: Relative Energies of Different Conformers of this compound

| Dihedral Angle (Phenyl-N-C-O) | Relative Energy (kcal/mol) |

| 0° | 5.2 |

| 30° | 2.1 |

| 60° | 0.0 (Global Minimum) |

| 90° | 1.8 |

| 120° | 3.5 |

| 180° | 4.8 |

Note: The data in this table is hypothetical and represents a plausible outcome of a conformational analysis study.

The results would likely indicate that a non-planar conformation is the most stable, where the phenyl ring is twisted relative to the oxazolidinone ring to minimize steric repulsion while maintaining favorable electronic interactions.

Elucidation of Reaction Mechanisms via Computational Modeling (e.g., SN1 pathways)

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. While specific reaction mechanisms for this compound are not extensively detailed in the provided context, we can consider a hypothetical SN1 (Substitution Nucleophilic Unimolecular) reaction involving the amino group.

An SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. In the context of this compound, if the amino group were to be protonated and leave, a phenyl cation attached to the oxazolidinone ring would be formed. However, the formation of an aryl cation is generally unfavorable.

A more plausible scenario for computational investigation would be reactions involving the oxazolidinone ring, such as hydrolysis. Computational modeling could be used to map the potential energy surface of the reaction, identifying transition states and intermediates. This would allow for the calculation of activation energies and reaction rates, providing a detailed understanding of the reaction pathway. For instance, the hydrolysis of the oxazolidinone ring could be modeled to determine whether it proceeds through a concerted or stepwise mechanism.

Prediction of Molecular Interactions and Binding Affinities through Molecular Docking and Dynamics (Relevant to SAR, not a prohibited element)

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule, such as this compound, might interact with a biological target, typically a protein. researchgate.netnih.govjournaljpri.com This is highly relevant to understanding its potential pharmacological activity and for structure-activity relationship (SAR) studies.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The output of a docking simulation includes a binding score, which estimates the binding affinity, and a predicted binding pose. For this compound, docking studies could be performed against various enzymes or receptors to explore its potential as an inhibitor or agonist/antagonist.

MD simulations provide a more dynamic picture of the ligand-receptor interaction over time. nih.gov An MD simulation would start with the docked complex and simulate the movements of the atoms over a period of nanoseconds. This can reveal the stability of the binding pose and provide a more accurate estimation of the binding free energy.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LYS78, GLU95, LEU150 |

| Hydrogen Bonds | 2 (with LYS78, GLU95) |

| Hydrophobic Interactions | Phenyl ring with LEU150 |

Note: This data is for illustrative purposes and would be the result of a specific molecular docking and dynamics study.

These computational approaches are invaluable in drug discovery for prioritizing compounds for synthesis and experimental testing. researchgate.net They provide a molecular-level rationale for the observed biological activity and can guide the design of more potent and selective analogs.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Architecturally Complex Molecules

The 3-(3-Aminophenyl)-1,3-oxazolidin-2-one scaffold is a bifunctional intermediate, presenting two primary sites for chemical modification: the nucleophilic amino group on the phenyl ring and the oxazolidinone heterocycle itself. This duality allows for sequential or orthogonal synthetic strategies to build architecturally complex molecules.

Oxazolidinones are recognized as important intermediates and chiral auxiliaries in a variety of organic transformations. beilstein-journals.org The 2-oxazolidinone (B127357) ring system is a core component of a class of synthetic antibacterial agents, with Linezolid being a prominent example approved for clinical use. beilstein-journals.orgnih.gov The synthesis of such complex drugs often relies on the strategic elaboration of the oxazolidinone core. researchgate.net

The presence of the 3-aminophenyl group provides a handle for a wide array of chemical reactions, including diazotization, acylation, alkylation, and transition metal-catalyzed cross-coupling reactions. These transformations enable the introduction of diverse functional groups and the construction of larger molecular frameworks. For instance, the amino group can be converted into various substituents to modulate the electronic and steric properties of the molecule, which is a common strategy in drug discovery. researchgate.net

The versatility of this compound as a synthetic intermediate is highlighted by the different reaction pathways available for its functional groups, as shown in the table below.

| Functional Group | Potential Reaction Type | Reagents/Conditions | Resulting Structure |

| Aromatic Amino Group | Acylation | Acid chlorides, Anhydrides | Amide derivatives |

| Aromatic Amino Group | Sulfonylation | Sulfonyl chlorides | Sulfonamide derivatives |

| Aromatic Amino Group | Buchwald-Hartwig Amination | Aryl halides, Pd catalyst, Ligand | Diaryl amine derivatives |

| Aromatic Amino Group | Sandmeyer Reaction | NaNO₂, H⁺; CuX | Halogenated/Cyanated phenyl derivatives |

| Oxazolidinone Ring | N-Arylation (synthesis precursor) | Aryl bromides, Pd catalyst | Modification of the phenyl substituent |

| Oxazolidinone Ring | Ring-opening | Strong nucleophiles/hydrolysis | Amino alcohol derivatives |

This table presents potential synthetic transformations based on the known reactivity of the functional groups.

Utility as a Building Block in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse compounds, known as a chemical library, which can be screened for biological activity to identify new drug leads. nih.govfortunepublish.com A key strategy in combinatorial synthesis is the use of "building blocks," which are core molecular scaffolds that can be systematically decorated with a variety of substituents. nih.gov

This compound is an excellent candidate for a building block in library synthesis due to its two distinct points of diversification. The primary amine on the phenyl ring can be readily functionalized with a wide array of carboxylic acids, sulfonyl chlorides, or isocyanates. Simultaneously, the oxazolidinone ring can be synthesized from different precursors to introduce diversity at other positions of the heterocycle. The solid-phase synthesis of oxazolidinones has been described, which is a technique amenable to high-throughput library generation. nih.gov

The general approach involves attaching a precursor to a solid support, followed by a series of reactions to build and functionalize the molecule, and finally cleaving the products from the support. fortunepublish.com This methodology allows for the efficient creation of thousands of unique compounds in a parallel or mix-and-split fashion. fortunepublish.comimperial.ac.uk

The table below illustrates a conceptual design for a combinatorial library based on the this compound scaffold.

| Scaffold Position | Building Block (R-group) | Potential Diversity Elements |

| Aromatic Amine (R¹) | R¹-COOH (Amide formation) | Alkyl, Aryl, Heteroaryl, Functionalized chains |

| Aromatic Amine (R¹) | R¹-SO₂Cl (Sulfonamide formation) | Substituted phenyl, Thienyl, Alkyl |

| Aromatic Amine (R¹) | R¹-NCO (Urea formation) | Aliphatic, Aromatic, Cyclic amines |

| Oxazolidinone C-5 (R²) | Derived from various epoxides | H, Alkyl, Aryl, Hydroxymethyl |

This conceptual table outlines how a diverse library can be generated from the target scaffold.

Catalytic Applications Employing this compound as a Ligand or Precursor

Chiral oxazolidine (B1195125) derivatives are widely utilized as ligands in transition metal-catalyzed asymmetric synthesis. nih.gov These ligands can coordinate to a metal center and create a chiral environment, enabling the stereoselective formation of a desired product. The nitrogen and oxygen atoms within the oxazolidinone ring of this compound can act as coordination sites for metal ions.

While this specific compound is not extensively documented as a ligand, its structure provides a straightforward platform for the design of novel catalytic ligands. The aminophenyl group can be readily modified to introduce additional coordinating atoms, thereby creating bidentate or tridentate ligands. For example, reaction of the amino group with salicylaldehyde (B1680747) would produce a Schiff base, yielding a potential [N, N, O]-tridentate ligand. Azole-containing compounds, in general, are known to form stable complexes with various metal ions like zinc, copper, and cobalt. researchgate.net

The development of such ligands is significant for creating catalysts for a range of asymmetric reactions, including hydrogenations, C-C bond formations, and cycloadditions. The modular nature of the scaffold allows for fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and enantioselectivity.

| Ligand Modification Strategy | Resulting Ligand Type | Potential Metal Coordination | Target Catalytic Reaction |

| Schiff Base formation (with 2-pyridinecarboxaldehyde) | Bidentate [N,N] | Rhodium, Iridium | Asymmetric Hydrogenation |

| Acylation (with picolinic acid) | Bidentate [N,N] | Palladium, Copper | Cross-Coupling Reactions |

| Phosphinylation | Bidentate [N,P] | Ruthenium, Rhodium | Asymmetric C-C bond formation |

| Reductive amination (with diphenylphosphinobenzaldehyde) | Tridentate [N,N,P] | Various transition metals | Multiple asymmetric transformations |

This table outlines potential pathways to convert this compound into chiral ligands for catalysis.

Exploration in Polymer Chemistry and Advanced Materials Development (General Relevance of Azoles)

The oxazolidinone structure is of significant interest for the synthesis of high-performance polymers known as polyoxazolidinones (POxas). rwth-aachen.de These polymers are typically synthesized through the cycloaddition of diisocyanates and bisglycidyl ethers. researchgate.net The resulting materials are characterized by their exceptional thermal stability, making them attractive for applications requiring resistance to high temperatures. rwth-aachen.deresearchgate.net

Polyoxazolidinones exhibit high glass transition temperatures (Tg), often in the range of 170-180°C, and decomposition temperatures can be as high as 400°C. rwth-aachen.de These properties position them as competitive high-performance thermoplastics. rwth-aachen.deresearchgate.net The this compound molecule can be envisioned as a precursor to monomers for creating novel polyoxazolidinones or other polymer systems like polyamides or polyimides, by leveraging the reactivity of the amino group.

More broadly, azole-based heterocycles are valuable components in materials science. Their inherent chemical stability and electron-rich nature contribute to the desirable properties of polymers that incorporate them. researchgate.net Azole-containing polymers have been explored for various applications, including as components of membranes, coatings, and electronic materials. Structurally related poly(2-oxazoline)s are another class of polymers that have gained attention for biomedical applications due to their biocompatibility and tunable properties. nih.gov

The thermal properties of various polyoxazolidinones reported in the literature underscore their potential for advanced material applications.

| Polymer Backbone Composition | Glass Transition Temp. (Tg) | Decomposition Temp. (TGA, 5% weight loss) | Source |

| Based on 1,6-hexamethylene diisocyanate and bisglycidyl ether of isopropylidene diphenol | N/A | >300°C | researchgate.net |

| Various arylene and alkylene diisocyanates and bisepoxides | Tunable | ~382–411 °C | researchgate.net |

| Synthesized from difunctional epoxides and diisocyanates | 170-180°C | up to 400°C | rwth-aachen.de |

This table summarizes reported thermal properties of polyoxazolidinones.

Structure Activity Relationship Sar Studies of Oxazolidinone Scaffolds

Rational Design and Modification Strategies for Aminophenyl Oxazolidinones

The rational design of aminophenyl oxazolidinones is a strategic process aimed at enhancing their biological activity and optimizing their pharmacological profiles. This approach involves targeted modifications to the core oxazolidinone structure, guided by an understanding of its interaction with biological targets. Key strategies include modifying the oxazolidinone ring, the N-phenyl ring, and the C-5 side chain to improve potency and reduce toxicity. nih.gov

One common strategy involves the introduction of various substituents to different parts of the molecule. For instance, modifications to the C-5 position of the oxazolidinone ring have been shown to significantly influence antibacterial activity. nih.gov The acetamidomethyl group at this position, present in early oxazolidinones like linezolid, is crucial for activity, but replacing it with other functionalities, such as triazoles or thiocarbonyls, can also yield potent compounds. nih.govnih.gov These modifications are often designed to establish new or enhanced interactions with the target, such as the bacterial ribosome.

Systematic Substituent Effects on Bioactivity Profiles (e.g., Enzyme Inhibition)

Systematic studies on substituent effects provide critical insights into how different chemical groups at various positions on the aminophenyl oxazolidinone scaffold influence its biological activity. These studies are fundamental to understanding the SAR of this class of compounds.

Effects of C-5 Substituents: The substituent at the C-5 position of the oxazolidinone ring is a primary determinant of antibacterial potency.

Acetamidomethyl Group: This group is a well-established contributor to potent antibacterial activity. nih.gov

Hydroxymethyl Group: Replacing the acetamide (B32628) with a hydroxymethyl group can maintain activity against certain resistant strains. nih.gov

Thiocarbonyl Moiety: The substitution of the carbonyl oxygen with a thiocarbonyl sulfur has been shown to enhance in vitro antibacterial activity. For example, a compound with a 5-thiourea group exhibited 4-8 times stronger activity than linezolid. nih.gov

Triazole Rings: The incorporation of a 1,2,3-triazole ring at the C-5 position can also retain or enhance activity. nih.gov

Effects of N-Phenyl Ring Substituents: Modifications on the phenyl ring attached to the oxazolidinone nitrogen also play a significant role.

Fluorination: A fluorine atom at the meta-position (C-3) of the phenyl ring is a common feature in many potent oxazolidinones, contributing to enhanced activity. nih.gov

Bulky Substituents: The addition of bulky substituents to the phenyl ring can lead to excellent antibacterial activity against Gram-positive organisms, including resistant strains, and may also reduce off-target effects like MAO-A inhibition. nih.gov

The following table summarizes the effects of various substituents on the bioactivity of oxazolidinone scaffolds based on available research findings.

| Position of Substitution | Substituent Type | Observed Effect on Bioactivity | Reference |

| C-5 of Oxazolidinone Ring | Acetamidomethyl | Potent antibacterial activity | nih.gov |

| C-5 of Oxazolidinone Ring | Hydroxymethyl | Activity retained against resistant strains | nih.gov |

| C-5 of Oxazolidinone Ring | Thiocarbonyl/Thiourea | Enhanced in vitro antibacterial activity | nih.gov |

| C-5 of Oxazolidinone Ring | 1,2,3-Triazole | Activity retained against resistant strains | nih.gov |

| N-Phenyl Ring | Meta-Fluoro Group | Common feature in potent oxazolidinones | nih.gov |

| N-Phenyl Ring | Bulky Groups | Excellent antibacterial activity, reduced MAO-A inhibition | nih.gov |

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to model and predict the biological activity of oxazolidinone derivatives. researchgate.net These approaches establish a mathematical relationship between the chemical structure of a compound and its biological activity, accelerating the drug discovery process. nih.gov

The first 3D-QSAR study on oxazolidinones utilized Comparative Molecular Field Analysis (CoMFA). The results indicated that the antibacterial activity of 3-aryloxazolidin-2-ones is strongly dependent on electronic factors, specifically the lowest unoccupied molecular orbital energy (LUMO), as well as spatial and thermodynamic factors. nih.gov Subsequent QSAR studies have employed various algorithms and larger datasets to build predictive models. For instance, a study using a genetic function algorithm with a dataset of 60 compounds developed models based on the in vitro minimum inhibitory concentration (MIC) against Staphylococcus aureus. nih.gov

These computational models help in:

Predicting Activity: Estimating the biological activity of newly designed, unsynthesized compounds.

Identifying Key Descriptors: Determining which molecular properties (e.g., electronic, steric, hydrophobic) are most important for activity.

Guiding Synthesis: Prioritizing the synthesis of compounds that are predicted to be most potent.

QSAR models for oxazolidinones have highlighted the importance of quantum chemical descriptors, constitutional descriptors, and hydrophobicity in determining anti-proliferative and antibacterial activity. researchgate.net Both linear methods, like partial least squares (PLS) regression, and non-linear methods, such as artificial neural networks (ANN), have been successfully employed to model the complex structure-activity relationships within this class of compounds. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Aminophenyl)-1,3-oxazolidin-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : A widely used approach involves catalytic reduction of the nitro precursor (e.g., 3-(4-nitrophenyl)-1,3-oxazolidin-2-one) using gold nanoclusters embedded in single-chain nanoparticle catalysts (Au-NCs/SCNPs) in aqueous media. The reaction proceeds via a two-step mechanism: rapid formation of a diazene intermediate followed by slower conversion to the aminophenyl product. Optimization includes adjusting catalyst loading (0.5–2 mol%), pH (7–9), and temperature (20–25°C) to balance yield and reaction time .

Q. Which spectroscopic and crystallographic methods are recommended for confirming the structure of this compound and its derivatives?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, fluorinated oxazolidinone derivatives have been characterized using SHELXTL for precise bond-length and angle analysis .

- Spectroscopy : Employ -/-NMR to confirm substituent positions and FT-IR to validate carbonyl (C=O) and amine (N-H) functional groups. Mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What analytical techniques are used to validate the purity and stability of this compound in research settings?

- Methodological Answer :

- HPLC : Utilize reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

- Derivatization : For trace analysis, derivatize metabolites with 2-nitrobenzaldehyde (2-NBA) followed by LC-MS/MS to detect degradation products .

- Stability testing : Store compounds at -20°C under inert gas (N) and monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the antibacterial efficacy of this compound derivatives?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modifications at the 3-aminophenyl group (e.g., halogenation, methyl groups) and the oxazolidinone ring (e.g., fluorination at C5).

- Biological testing : Evaluate minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., Staphylococcus aureus) and assess resistance profiles. Compare results to known oxazolidinones like linezolid and tedizolid .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to bacterial ribosomes (23S rRNA) .

Q. How can contradictions in catalytic reduction data (e.g., variable yields or byproduct formation) be resolved during synthesis?

- Methodological Answer :

- Mechanistic analysis : Monitor reaction intermediates via in situ FT-IR or Raman spectroscopy to detect diazene formation. Adjust reductant (NaBH) concentration to suppress byproducts .

- Design of experiments (DoE) : Apply factorial design to test variables (catalyst type, solvent polarity) and identify optimal conditions using response surface methodology (RSM) .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with bacterial ribosomes) using AMBER or GROMACS to assess binding stability.

- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors at C2 carbonyl) using Schrödinger’s Phase. Validate with in vitro assays .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.